![molecular formula C13H15N3 B2697570 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine CAS No. 1547100-25-3](/img/structure/B2697570.png)
1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine
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Overview
Description
1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine is an organic compound that belongs to the class of compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene .
Synthesis Analysis
The synthesis of 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, which yields cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Molecular Structure Analysis
The molecular structure of 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine is characterized by a pyrazole ring fused to a benzene ring, forming an indazole structure . Further structural analysis can be performed using techniques such as X-ray crystallography .Chemical Reactions Analysis
Indazoles, including 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine, have been found to participate in various chemical reactions. For instance, in the carrageenan edema test, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid was found to be the most active compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine can be determined using various analytical techniques. For instance, its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be determined .Scientific Research Applications
Synthesis and Polymer Applications
Research into the synthesis and applications of compounds structurally related to 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine demonstrates their utility in creating novel materials with unique properties. For example, Takagi et al. (2013) synthesized poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer, highlighting controlled polymerization processes and the significance of π-stacked interaction between oligothiophene chromophores in determining the optical properties of the polymers Takagi et al., 2013.
Antimicrobial and Cytotoxic Activities
Compounds within the structural family of 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine have shown promising antimicrobial and cytotoxic activities. Noolvi et al. (2014) explored the antimicrobial and cytotoxic properties of novel azetidine-2-one derivatives of 1H-benzimidazole, indicating the potential of these compounds in medical applications due to their significant bioactivities Noolvi et al., 2014.
Hydrocarbon Sorption and Photocatalytic Properties
The structural adaptability of compounds related to 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine facilitates the design of metal-organic frameworks (MOFs) with notable properties. Fu et al. (2014) developed MOFs using a related ligand, exhibiting highly selective sorption of small hydrocarbons and efficient photocatalytic degradation of organic pollutants. These findings underscore the versatility of such compounds in environmental and energy applications Fu et al., 2014.
Mechanism of Action
Target of Action
Indazole derivatives, a family to which this compound belongs, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and others .
Mode of Action
It is known that indazole derivatives can interact with their targets and cause changes that result in their observed biological activities .
Biochemical Pathways
Indazole derivatives have been found to impact a variety of biological pathways, leading to their diverse range of activities .
Result of Action
Indazole derivatives have been found to have a wide range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Future Directions
properties
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydroindazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKFAFBXHWRGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine |
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